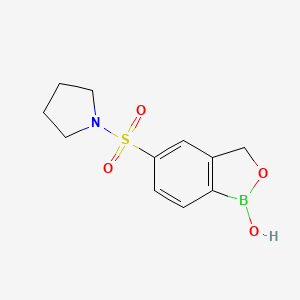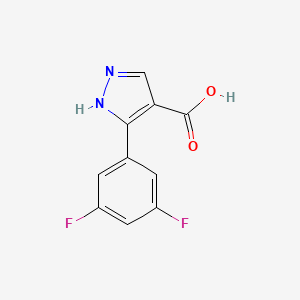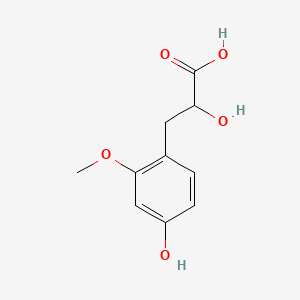
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is naturally found in various fermented foods and can also be derived from the microbial transformation of dietary polyphenols . It is known for its antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The process begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol reacts with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Product: The ethylene glycol ester reacts under basic conditions with an amino acid-containing reactant, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-aging and anti-inflammatory treatments.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Muscle Function: It enhances muscle strength by increasing the expression of Myf5, a gene involved in muscle development.
Metabolism: It improves hepatic glucose and lipid metabolism and inhibits muscular lipid metabolism and protein catabolism.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another phenolic compound with antioxidant activity.
Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
JFAIARJXSUNWQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
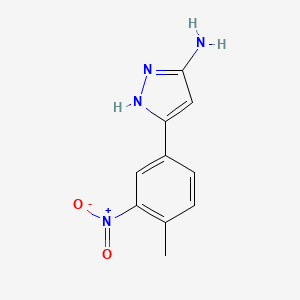
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
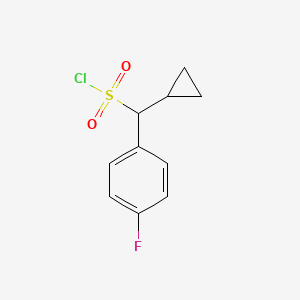
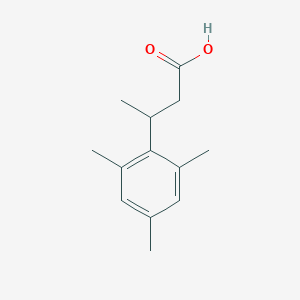

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
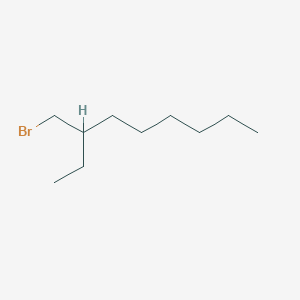
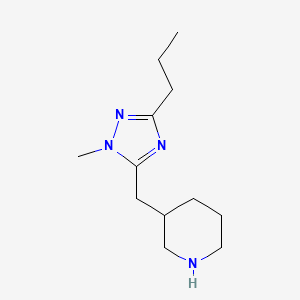
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)
